N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-6-10-21-17(12)19-13(2)16(18(21)23)20-15(22)11-24-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZYRJYIHTIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, suggesting that this compound may also interact with multiple receptors.
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, and modulating their activity.
Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
The structure features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the phenoxyacetamide group also suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have indicated that pyrido[1,2-a]pyrimidine derivatives exhibit anticancer properties. For example, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study : A study published in Cancer Research highlighted that derivatives of pyrido[1,2-a]pyrimidine could effectively inhibit the proliferation of breast cancer cells through modulation of cell cycle regulators and induction of apoptosis pathways (Smith et al., 2018) .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, certain pyrido[1,2-a]pyrimidines have been reported to inhibit kinases and phosphodiesterases, which are crucial for cellular signaling.
Research Findings :
- A study demonstrated that compounds similar to this compound inhibited the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest (Johnson et al., 2019) .
The proposed mechanism of action for this compound involves:
- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR signaling pathways, which play a critical role in various physiological processes including cell proliferation and apoptosis .
- Inhibition of Protein Kinases : By inhibiting specific kinases, the compound may disrupt signaling pathways that are often upregulated in cancerous cells .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further investigation is required to evaluate its safety profile. Toxicological studies have shown that certain pyrido[1,2-a]pyrimidine derivatives can cause cytotoxic effects at high concentrations .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrido[1,2-a]pyrimidine scaffold is a common motif in medicinal chemistry. Variations in substituent positions and functional groups significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position: Methyl groups at positions 2,7 or 2,8 (vs.
- Acetamide Modifications: Phenoxy vs. Naphthalenoxy: The naphthalene group in introduces bulkier aromaticity, which may enhance hydrophobic interactions but reduce solubility. Ethoxybenzamide (): The ethoxy group’s electron-donating effect may improve metabolic stability compared to phenoxy .
Pharmacological Activity
- Analgesic Effects: Compounds with benzyl carboxamide substituents (e.g., ) exhibit analgesic activity in the "acetic acid writhing" model, suggesting the pyrido-pyrimidine core is critical for this effect. Bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrimidine nuclei implies shared mechanistic pathways .
- Structure-Activity Relationship (SAR): Phenoxyacetamide vs. Benzyl Carboxamide: While both groups retain activity, phenoxy derivatives (e.g., the target compound) may offer better solubility due to reduced hydrophobicity compared to benzyl groups . Methyl Group Positioning: 2,9-dimethyl substitution (target compound) may optimize steric compatibility with target receptors compared to 2,7 or 2,8 isomers .
Analytical Characterization
- Spectroscopic Techniques: 1H NMR and IR spectroscopy confirm structural integrity in analogues (e.g., ). For example, aromatic proton shifts in pyrido-pyrimidine nuclei are diagnostic for substitution patterns .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide?
The synthesis typically involves multi-step protocols starting with pyrido[1,2-a]pyrimidine precursors. Key steps include:
- Core formation : Condensation of dimethyl acetone-1,3-dicarboxylate with thiourea derivatives to generate substituted thiazole intermediates, followed by cyclization to form the pyrido[1,2-a]pyrimidine scaffold .
- Functionalization : Introduction of the 2-phenoxyacetamide group via nucleophilic substitution or condensation reactions under mild acidic/basic conditions. For example, benzylamine derivatives can be reacted with activated esters (e.g., cyanoacetic acid) using condensing agents like DCC or EDCI .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for minimizing side products. TLC or HPLC monitoring is recommended to track intermediate purity.
Q. How is the structural integrity of this compound validated during synthesis?
A combination of analytical techniques is used:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. For example, torsion angles and dihedral deviations (e.g., 54.23° for phenyl ring orientation) confirm steric effects .
- NMR spectroscopy : Key signals include the downfield shift of the pyrimidinone carbonyl (δ ~165–170 ppm in NMR) and aromatic proton splitting patterns (e.g., coupling constants for substituted pyridine rings) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 366.15 for CHNO).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Systematically modify the phenoxy group (e.g., electron-withdrawing substituents like -F or -Cl) or pyrimidinone methyl groups to assess effects on target binding. For instance, 9-methyl substitution enhances analgesic activity in writhing assays .
- Bioisosteric replacements : Replace the pyrido[1,2-a]pyrimidine core with quinolin-2-one analogs to evaluate bioisosterism. Activity comparisons in in vivo models (e.g., acetic acid-induced pain) can validate structural mimicry .
- Computational docking : Use software like AutoDock to predict interactions with targets (e.g., GABA-A receptors or kinase domains) and prioritize synthetic targets .
Q. What experimental strategies address contradictions in biological data across studies?
- Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions.
- Assay standardization : Use positive controls (e.g., known RGS4 inhibitors for kinase assays) to normalize inter-lab variability .
- Metabolic stability tests : Incubate the compound with liver microsomes to assess if metabolite interference explains discrepancies in in vitro vs. in vivo results .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- High-resolution structures : Solve single-crystal structures to visualize intramolecular hydrogen bonds (e.g., C-H···O interactions stabilizing planar pyrido-pyrimidine systems) .
- Twinning analysis : For distorted diffraction patterns, use SHELXL refinement tools to deconvolute overlapping reflections and improve model accuracy .
- Comparative analysis : Overlay crystal structures with docking poses to validate bioactive conformations.
Q. What computational approaches predict pharmacokinetic properties?
- ADME profiling : Use QSAR models (e.g., SwissADME) to estimate LogP (~2.5), solubility (<50 µg/mL), and CYP450 interactions. Adjust substituents (e.g., -OCH) to enhance bioavailability .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict plasma protein binding and half-life .
- Metabolite prediction : Tools like GLORY identify likely oxidation sites (e.g., methyl groups on the pyrimidinone ring) for targeted derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
